Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential applications in treating schizophrenia. [] It shows high affinity for rat striatum membranes and excellent brain penetration. [] In rat models, PDM-042 effectively antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response (CAR), suggesting antipsychotic potential. [] Unlike risperidone and olanzapine, PDM-042 shows minimal impact on catalepsy, prolactin release, and glucose levels, indicating a potentially improved side-effect profile. []
Compound Description: CYH33 is a potent and selective PI3Kα inhibitor with potential for treating advanced solid tumors. [] It shows strong anti-proliferative activity against various cancer cell lines, particularly breast cancer. [] CYH33 effectively inhibits PI3K/AKT/mTOR signaling in U87MG and Rh30 cells. [] In vivo, CYH33 demonstrates significant tumor growth inhibition in mice bearing ovarian cancer xenografts with minimal toxicity. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] It exhibits significant antitumor activity in RT112 bladder cancer xenografts models, particularly those overexpressing wild-type FGFR3. []
Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, , ] PF-00734200 was investigated as a potential treatment for type 2 diabetes and progressed to Phase 3 clinical trials. [, , ] It is rapidly absorbed and distributed in rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the 5' position of the pyrimidine ring. [, , ]
Compound Description: TR-10 exhibits neuroleptic-like pharmacological properties, demonstrated by its anti-methamphetamine activity, suppression of conditioned avoidance response, taming effects, decreased exploratory behavior, and cataleptogenic activity. [] Notably, TR-10 exhibits a consistent pharmacological profile regardless of administration route (intraperitoneal or oral). [] Compared to chlorpromazine, TR-10 demonstrates weaker neuroleptic effects but at lower doses than those causing muscle relaxation. [] TR-10 exhibits lower toxicity compared to chlorpromazine in mice. []
Compound Description: This compound is a 2-methoxy-substituted derivative that exhibits distinct structural features compared to its 4-methyl- and 4-chloro-substituted analogs. [, ] It displays a gauche conformation of the thiophene ring, unlike the anticlinal conformation observed in its analogs. [] This compound also exhibits intermolecular C-H⋯O hydrogen bonding and intramolecular C-H⋯N hydrogen bonding. []
Compound Description: This compound acts as a potent and selective PDE5 inhibitor. [] It exhibits robust in vivo blood pressure-lowering effects in a spontaneously hypertensive rat model. [] Its brain-penetrant nature makes it suitable for exploring the therapeutic potential of central PDE5 inhibition. [] This compound has progressed to clinical trials. []
Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor, specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration. [] Acrizanib demonstrates efficacy in rodent models of choroidal neovascularization (CNV) and exhibits limited systemic exposure following topical ocular administration. []
Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It effectively suppresses luteinizing hormone in castrated macaques upon oral administration. [] Elagolix's development focused on improving the CYP3A4 inhibition liability of uracil phenylethylamines while preserving GnRH-R potency. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist, derived from the optimization of fused azadecalin series, and is currently under evaluation in a phase 2 clinical study for treating Cushing's syndrome. []
Compound Description: PF-06700841 acts as a dual JAK1/TYK2 inhibitor and is currently in Phase II clinical development for autoimmune diseases. [] It emerged from a program aiming to develop a dual JAK1/TYK2 inhibitor for enhanced efficacy while mitigating JAK2-related risks. [] PF-06700841's development started with a piperazinyl-pyrimidine Type 1 ATP site inhibitor. []
Compound Description: These derivatives are potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). [] This class led to the development of (R,R)-enantiomer 43 (PAT-1251), the first-in-class small-molecule LOXL2 inhibitor to enter clinical trials for fibrosis treatment. []
Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), holding potential as an anti-inflammatory drug candidate. [] It exhibits strong binding affinities for both DDR1 and DDR2, potently inhibiting their kinase activities. [] The compound demonstrates significant selectivity against a panel of 403 wild-type kinases. [] It effectively inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and shows promising anti-inflammatory effects in an LPS-induced acute lung injury (ALI) mouse model. []
Compound Description: U7 displays broad-spectrum insecticidal and fungicidal activities. [] It demonstrates insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis. []
Compound Description: Similar to U7, U8 exhibits broad-spectrum insecticidal and fungicidal properties against various pests, including Mythinma separata and Pseudoperonospora cubensis. []
Compound Description: 13h exhibits moderate to potent antitumor activity, particularly against MGC-803 and PC-3 cells. [] It demonstrates significantly lower toxicity to GES-1 cells compared to 5-fluorouracil. []
Compound Description: This compound is a potent and selective Vps34 inhibitor, displaying excellent selectivity over other PI3K classes. [] It exhibits suitable in vivo pharmacokinetic properties and effectively inhibits Vps34 in mice. []
Compound Description: ABT-341 is a potent, selective, orally bioavailable, and safe DPP-IV inhibitor. [] In ZDF rats, it effectively reduces glucose excursion after oral administration. [] Due to its safety profile in preclinical testing, ABT-341 shows promise as a therapeutic agent for treating type 2 diabetes. []
Compound Description: These derivatives were synthesized from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, an aldehyde, N-methylthiourea, and hydrochloric acid in ethanol. [] They showed promising antimicrobial activity. []
Compound Description: This compound is a dopamine D3 ligand that exists as a dihydrate in its crystal structure. [] Its structure is characterized by a piperazine ring in a chair conformation and a dihedral angle of 47.71° between the piperazine and benzene rings. []
Compound Description: This pyrazolylpyrimidine derivative exhibits significant herbicidal activity. [] It shows potent inhibitory activity against the root growth of Pennisetum alopecuroides L. []
Compound Description: This pyrazolylpyrimidine derivative shows notable herbicidal activity, specifically demonstrating high inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings. []
Compound Description: This compound acts as a modulator of peroxisome proliferator-activated receptors (PPARs) and shows potential for treating metabolic disorders, particularly obesity. []
Compound Description: This pyrimidin-4-one derivative exhibits potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making it a potential antidepressant candidate. [] Molecular docking studies indicate that it forms a crucial hydrogen bond with Val-135 in the active site of GSK-3β. [] In vivo studies show that it significantly reduces immobility duration in a rodent model of depression, suggesting antidepressant-like effects. []
Compound Description: This series of compounds was synthesized through a multi-step process involving cyclocondensation reactions. [] The synthesis utilizes Ti(Oi-Pr)4 or BF3·OEt2 as catalysts. []
Compound Description: BCTP acts as a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist with minimal hyperthermic effects. [] It effectively blocks TRPV1 activation by capsaicin, low pH, and heat. [] Unlike other TRPV1 antagonists like AMG517, BCTP induces minimal increases in core body temperature in rodents. [] This characteristic makes it a promising candidate for chronic pain management with a reduced risk of hyperthermia. []
Compound Description: This arylpiperazin-1-yl-ethyl-benzimidazole derivative shows potential as an atypical neuroleptic agent. [] It demonstrates a favorable binding affinity for 5-HT2A receptors over D2 receptors, a characteristic of atypical antipsychotics. [] The compound exhibits non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice, supporting its atypical antipsychotic profile. []
Compound Description: THPT-1 is a highly selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitor. [] It demonstrates significant inhibitory activity against signal conduction through mAChR3 compared to ipratropium bromide. [] Notably, THPT-1 shows minimal effects on mAChR2, nicotinic cholinergic, and adrenergic receptors. [] These properties suggest its potential as a therapeutic agent for COPD and asthma treatment. []
Compound Description: THPO-4 shows potential as a highly selective mAChRs M3 inhibitor. [] It demonstrates competitive inhibition of mAChR3 signaling compared to ipratropium bromide. [] Additionally, THPO-4 shows minimal impact on mAChR2, nicotinic cholinergic, and adrenergic receptors. [] These findings suggest its potential as a therapeutic for COPD and asthma. []
Compound Description: 35b acts as a potent and selective JNK3 inhibitor and shows neuroprotective effects against Aβ-induced neurotoxicity in rat primary neurons. [] It exhibits remarkable selectivity for JNK3 over other protein kinases, including JNK1 and JNK2. []
Compound Description: This compound is a triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone synthesized using a microwave-assisted ‘click chemistry’ approach. [] It displays significant anticancer activity, particularly against the MDA-MB231 breast cancer cell line, with an IC50 value of 27.66 μM. []
Compound Description: This triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinone shows potent anticancer activity. [] It was synthesized using a microwave-assisted ‘click chemistry’ method. [] Its inhibitory potential is evident against the MCF-7 cell line, with an IC50 value of 4.93 μM. []
Compound Description: 13w exhibits potent antitumor activity against the PC-3 cell line. [] Its antitumor activity surpasses that of 5-fluorouracil. []
Compound Description: Compound 35 is a P2X7 antagonist with good solubility and preclinical tolerability. [] It was identified through a single-pot dipolar cycloaddition reaction/Cope elimination sequence. [] Its favorable profile led to its selection as a clinical candidate for phase I
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.